3-methoxy-N-propylaniline
Description
3-Methoxy-N-propylaniline is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the para position relative to the amine substituent on the benzene ring and an N-propyl (-CH₂CH₂CH₃) group attached to the nitrogen atom. The methoxy group is electron-donating, enhancing the aromatic ring’s reactivity toward electrophilic substitution, while the N-propyl chain may increase lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl) .
Properties
IUPAC Name |
3-methoxy-N-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-7-11-9-5-4-6-10(8-9)12-2/h4-6,8,11H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURDXCIVHLYCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-propylaniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with propyl halides under basic conditions. Another method includes the reduction of 3-methoxy-N-propyl nitrobenzene using catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process may use continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Methoxy-N-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-propylaniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The propyl group may affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
The following analysis compares 3-methoxy-N-propylaniline to structurally related compounds based on substituent effects, applications, and physicochemical properties.
Structural and Functional Group Comparisons
Table 1: Key Structural Differences
Key Observations:
- Functional Group Effects: The trimethoxysilyl group in N-[3-(trimethoxysilyl)propyl]aniline enables covalent bonding to inorganic surfaces (e.g., silica), making it valuable in material science, whereas the methoxy group in the target compound prioritizes aromatic reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Inferred)
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polarity) | pKa (Amine) |
|---|---|---|---|---|
| This compound | ~165.2 | 240–260 (est.) | Low in water, high in organic solvents | ~4.5–5.5 |
| N-[3-(Trimethoxysilyl)propyl]aniline | 255.39 | >300 | Reacts with water, soluble in acetone | ~6.0–7.0 |
| 3-Methoxy-N-methylaniline | 137.2 | 200–220 | Moderate in ethanol | ~4.8–5.2 |
| 3-Methoxypropylamine | 89.14 | 150–170 | Miscible in water | ~9.5–10.5 |
Key Observations:
- Basicity : Aliphatic amines (e.g., 3-methoxypropylamine) exhibit higher pKa values (~10) compared to aromatic amines (pKa ~4.5–7.0) due to resonance stabilization of the conjugate acid in aromatic systems .
- Solubility : The silane-containing compound (N-[3-(trimethoxysilyl)propyl]aniline) hydrolyzes in water, limiting its aqueous solubility, whereas this compound’s hydrophobicity favors organic solvents .
Biological Activity
3-Methoxy-N-propylaniline is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and findings from relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{15}N\O . Its structure features a methoxy group (-OCH₃) attached to the aromatic ring and a propylamine side chain. The presence of these functional groups influences the compound's solubility, reactivity, and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy group can enhance the compound's lipophilicity, facilitating its penetration into cell membranes. This property may enable it to modulate signaling pathways associated with disease processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 1 µg/mL against certain bacterial strains, indicating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 5 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies using various cancer cell lines revealed that the compound can induce apoptosis (programmed cell death) at concentrations around 10 µM. The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
A controlled laboratory study assessed the effects of this compound on breast cancer cell lines. The results indicated:
- Reduction in Cell Viability : Significant decrease in cell viability was observed after treatment.
- Apoptotic Markers : Increased expression of apoptotic markers such as caspase-3 and PARP cleavage was noted.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-methoxyaniline | Lacks propyl group | Less hydrophobic, lower bioactivity |
| 4-Bromo-N-methylaniline | Contains methyl instead of propyl | Different reactivity profile |
| This compound | Lacks bromine atom | Altered chemical properties |
The combination of the methoxy group and propylamine side chain in this compound contributes to its unique biological profile, making it a candidate for further research.
Q & A
Q. How does replacing the propyl group with allyl or silyl groups alter the compound’s bioactivity?
- Case Study : Allyl derivatives (e.g., N,N-diallyl-4-methoxyaniline) show enhanced antimicrobial activity due to increased lipophilicity, while silyl groups (e.g., N-(3-trimethoxysilylpropyl)aniline) improve adhesion in polymer composites .
- Methodology : Assess bioactivity via MIC assays or DSC for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
